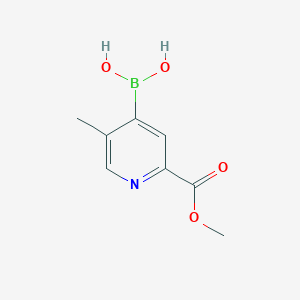
2-(Methoxycarbonyl)-5-methylpyridine-4-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxycarbonyl)-5-methylpyridine-4-boronic acid is a useful research compound. Its molecular formula is C8H10BNO4 and its molecular weight is 194.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(Methoxycarbonyl)-5-methylpyridine-4-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound is primarily utilized in organic synthesis, but its interactions with biological systems suggest it may possess significant therapeutic properties.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and proteins. Boronic acids are known to inhibit serine proteases by forming reversible covalent bonds with their active sites, thereby modulating enzymatic activity and influencing cellular processes. This compound may also participate in the Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules.
Key Biochemical Properties:
- Enzyme Inhibition: Acts as an inhibitor of serine proteases, impacting cellular signaling pathways.
- Cellular Effects: Modulates gene expression and influences metabolic pathways.
- Molecular Interactions: Forms reversible covalent bonds with enzyme active sites, affecting enzyme kinetics.
Research Findings
Several studies have investigated the biological activity of this compound. Below are summarized findings from key research:
| Study | Findings |
|---|---|
| 1 | Demonstrated that this compound inhibits serine proteases, leading to alterations in cell signaling pathways. |
| 2 | Showed that at lower doses, the compound can beneficially modulate enzyme activity, while higher doses may result in cytotoxic effects. |
| 3 | Explored the compound's role in metabolic pathways, highlighting its interaction with specific enzymes that facilitate its transformation and utilization within cells. |
Case Studies
Case Study 1: Enzyme Inhibition
In a laboratory setting, researchers tested the inhibitory effects of this compound on serine proteases. The results indicated a dose-dependent inhibition, where lower concentrations effectively reduced enzymatic activity without inducing cytotoxicity. Conversely, higher concentrations led to significant cell death due to excessive inhibition of critical proteolytic pathways.
Case Study 2: Cellular Signaling Modulation
Another study focused on the compound's effect on cellular signaling pathways. The researchers found that treatment with this compound resulted in altered expression levels of genes involved in apoptosis and cell proliferation, suggesting its potential utility in cancer therapeutics.
Applications in Medicine
The potential applications of this compound extend to:
- Drug Development: Investigated as a lead compound for developing protease inhibitors targeting diseases such as cancer and diabetes.
- Biomolecular Sensors: Utilized in the design of sensors for detecting biomolecules due to its ability to form stable complexes with various substrates.
Propriétés
IUPAC Name |
(2-methoxycarbonyl-5-methylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4/c1-5-4-10-7(8(11)14-2)3-6(5)9(12)13/h3-4,12-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRGYUOJAFUJQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1C)C(=O)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














